N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

CAS No.: 1396867-31-4

Cat. No.: VC7605778

Molecular Formula: C20H25NO5S

Molecular Weight: 391.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396867-31-4 |

|---|---|

| Molecular Formula | C20H25NO5S |

| Molecular Weight | 391.48 |

| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

| Standard InChI | InChI=1S/C20H25NO5S/c1-14(2)27(24,25)17-9-5-15(6-10-17)12-19(22)21-13-20(23,16-7-8-16)18-4-3-11-26-18/h3-6,9-11,14,16,23H,7-8,12-13H2,1-2H3,(H,21,22) |

| Standard InChI Key | DUJUPQLLBQUZQB-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CO3)O |

Introduction

Chemical Identity

-

IUPAC Name: N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

-

Molecular Formula: C18H21NO5S

-

Molecular Weight: Approximately 363.43 g/mol

-

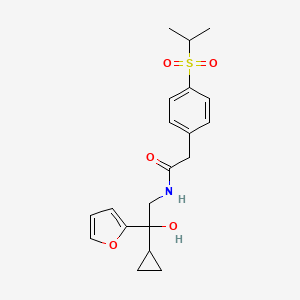

Structure:

-

The compound features a cyclopropyl group, a furan ring, and a sulfonamide moiety attached to a phenyl ring.

-

It contains functional groups like hydroxyl (-OH), amide (-CONH-), and sulfonyl (-SO2).

-

Functional Groups

-

Cyclopropane: Adds rigidity and influences the bioactivity of the molecule.

-

Furan Ring: A heterocyclic aromatic system that contributes to electronic properties and potential interactions with biological targets.

-

Sulfonamide Group: Known for its role in drug design, often enhancing solubility and binding affinity to enzymes or receptors.

Stereochemistry

The presence of a hydroxyl group at the chiral center suggests the possibility of stereoisomers, which could affect the compound's pharmacological properties.

Therapeutic Applications

While specific biological data for this compound is unavailable, similar structures are often explored for:

-

Anti-inflammatory activity due to the sulfonamide group.

-

Antimicrobial or antifungal properties associated with furan derivatives.

-

Potential anticancer activity through interactions with cellular proteins.

Synthetic Pathway

The synthesis likely involves:

-

Cyclopropanation reactions to introduce the cyclopropyl group.

-

Condensation reactions to form the amide bond.

-

Sulfonation to attach the isopropylsulfonyl group.

Analytical Techniques

Characterization of such compounds typically uses:

-

NMR Spectroscopy: To confirm structural details (e.g., proton and carbon environments).

-

Mass Spectrometry (MS): For molecular weight verification.

-

Infrared Spectroscopy (IR): To identify functional groups like -OH, -CONH-, and -SO2.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H21NO5S |

| Molecular Weight | ~363.43 g/mol |

| Key Functional Groups | Hydroxyl, Amide, Sulfonamide |

| Potential Applications | Anti-inflammatory, Antimicrobial |

| Analytical Techniques | NMR, MS, IR |

Research Directions

Future studies could focus on:

-

Biological Testing: Evaluating its activity against specific targets like enzymes or receptors.

-

Structure-Activity Relationship (SAR): Modifying substituents to optimize therapeutic effects.

-

Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

This compound represents an intriguing candidate for further exploration in drug discovery due to its unique structural features and potential bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume